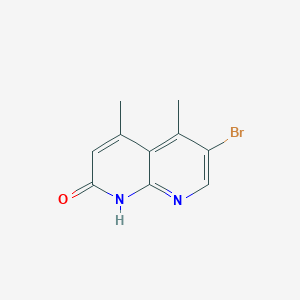
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the naphthyridine ring.
Methylation: Addition of methyl groups to specific positions on the ring.
Cyclization: Formation of the naphthyridine core structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could produce various functionalized naphthyridines.
Aplicaciones Científicas De Investigación
6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom, potentially altering its reactivity and biological activity.
6-Chloro-4,5-dimethyl-1,8-naphthyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine, which might affect its chemical properties and applications.
Uniqueness
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific research articles would be necessary.
Propiedades
Fórmula molecular |
C10H9BrN2O |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
6-bromo-4,5-dimethyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-3-8(14)13-10-9(5)6(2)7(11)4-12-10/h3-4H,1-2H3,(H,12,13,14) |
Clave InChI |
QHWKHVYHWGZHSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC2=NC=C(C(=C12)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



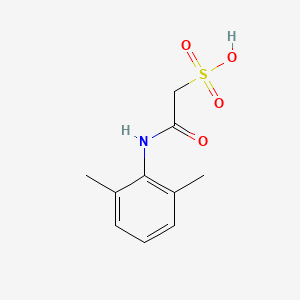
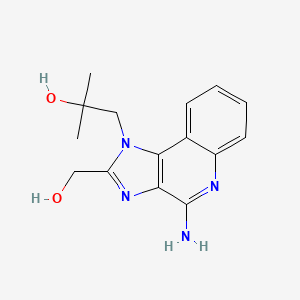
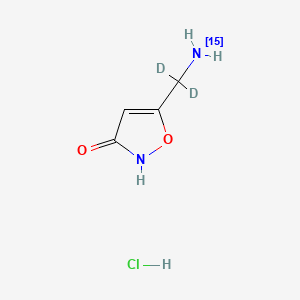
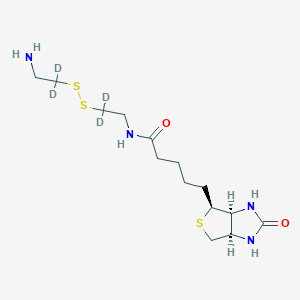

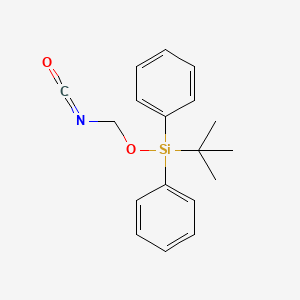
![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/structure/B15294194.png)
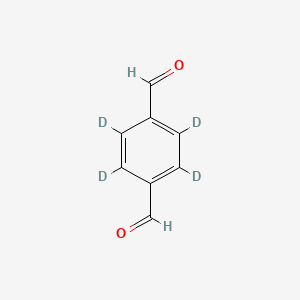
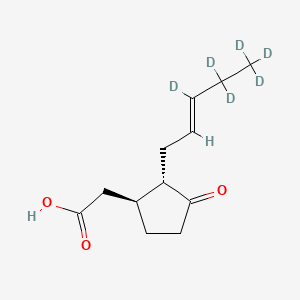
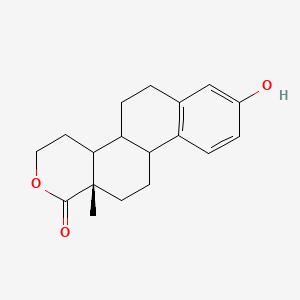

![[(2R,3S,4R)-4-[[(3aS,4R,6R,7R,7aS)-7-acetyloxy-2-oxo-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate](/img/structure/B15294217.png)

